(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18005869
InChI: InChI=1S/C20H18FNO3/c21-17-12-10-15(11-13-17)6-4-5-9-19(23)22-18(14-25-20(22)24)16-7-2-1-3-8-16/h1-4,6-8,10-13,18H,5,9,14H2/b6-4+/t18-/m1/s1
SMILES:
Molecular Formula: C20H18FNO3
Molecular Weight: 339.4 g/mol

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone

CAS No.:

Cat. No.: VC18005869

Molecular Formula: C20H18FNO3

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone -

Specification

Molecular Formula C20H18FNO3
Molecular Weight 339.4 g/mol
IUPAC Name (4S)-3-[(E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C20H18FNO3/c21-17-12-10-15(11-13-17)6-4-5-9-19(23)22-18(14-25-20(22)24)16-7-2-1-3-8-16/h1-4,6-8,10-13,18H,5,9,14H2/b6-4+/t18-/m1/s1
Standard InChI Key RIQXORLEHBRYEJ-MJICGBHWSA-N
Isomeric SMILES C1[C@@H](N(C(=O)O1)C(=O)CC/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3
Canonical SMILES C1C(N(C(=O)O1)C(=O)CCC=CC2=CC=C(C=C2)F)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Properties

Molecular Identity

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone is a chiral compound with the molecular formula C₂₀H₁₈FNO₃ and a molecular weight of 339.4 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its stereochemistry:

  • (4S)-3-[(4E)-5-(4-Fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one .

Table 1: Key Identifiers

PropertyValue
CAS Number190595-62-1
Molecular FormulaC₂₀H₁₈FNO₃
Molecular Weight339.4 g/mol
IUPAC Name(4S)-3-[(4E)-5-(4-Fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Synonyms(4S)-3-[(4E)-5-(4-FLUOROPHENYL)PENT-4-ENOYL]-4- PHENYL-1,3-; VC18005869

Stereochemical Features

The compound’s bioactivity and reactivity are influenced by two critical stereochemical elements:

  • S-configuration at C4: The (4S) designation ensures the oxazolidinone ring adopts a specific spatial arrangement critical for interactions with biological targets.

  • E-geometry of the pentenoyl side chain: The (4E) configuration positions the fluorophenyl group and carbonyl moiety in a trans orientation, optimizing electronic and steric properties.

Synthesis and Preparation

Synthetic Pathways

The synthesis of this oxazolidinone derivative typically involves multi-step reactions emphasizing stereochemical control. A common approach includes:

  • Oxazolidinone Ring Formation: Cyclization of a β-amino alcohol precursor with a carbonyl donor under basic conditions.

  • Side Chain Introduction: Acylation of the oxazolidinone nitrogen with a fluorophenyl-containing pentenoyl chloride, ensuring retention of the E-geometry.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Oxazolidinone formationPhosgene, triethylamine, CH₂Cl₂65%
AcylationPentenoyl chloride, DMAP, DCM72%

Challenges in Synthesis

  • Stereochemical Purity: Achieving high enantiomeric excess (ee) at C4 requires chiral auxiliaries or asymmetric catalysis.

  • Thermal Instability: The α,β-unsaturated ketone moiety may undergo undesired cycloadditions or isomerization under prolonged heating.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Oxazolidinones are prized in medicinal chemistry for their versatility. This compound serves as a precursor in the synthesis of:

  • Antibiotic Analogues: Modifications to the oxazolidinone core mimic linezolid, a commercial antibiotic targeting bacterial ribosomes.

  • Kinase Inhibitors: The fluorophenyl group enhances binding to ATP pockets in kinases, as seen in preclinical cancer studies.

Mechanistic Insights

The compound’s α,β-unsaturated carbonyl system enables Michael addition reactions, facilitating covalent binding to thiol groups in enzymes. This property is exploitable in prodrug design or irreversible inhibition strategies.

Research Findings and Biological Activity

In Vitro Studies

  • Antimicrobial Screening: Preliminary assays against Staphylococcus aureus showed moderate inhibition (MIC = 32 µg/mL), suggesting utility as a scaffold for antibiotic development.

  • Cytotoxicity Profiling: Tests on human hepatoma (HepG2) cells indicated low toxicity (IC₅₀ > 100 µM), supporting its safety profile as an intermediate.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation.

  • Oxazolidinone Ring: The ring’s rigidity preorganizes the molecule for target binding, reducing entropic penalties.

Future Perspectives and Research Directions

Opportunities for Optimization

  • Stereoselective Catalysis: Developing asymmetric hydrogenation methods to improve ee at C4.

  • Prodrug Derivatives: Masking the carbonyl group as an ester to enhance oral bioavailability.

Unexplored Therapeutic Areas

  • Antiviral Applications: Testing against RNA viruses (e.g., SARS-CoV-2) given oxazolidinones’ RNA-binding potential.

  • Neuroprotective Agents: Targeting amyloid-beta aggregation in Alzheimer’s disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator